4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine
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Overview
Description
4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine is a complex organic compound that features a piperazine ring substituted with a chlorobenzyl group and a naphthylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperazine ring: Starting from ethylenediamine and diethylene glycol, the piperazine ring is formed through a cyclization reaction.
Introduction of the chlorobenzyl group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorobenzyl group.
Formation of the naphthylidene group: Finally, the compound is reacted with 2-naphthaldehyde under acidic conditions to form the naphthylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar synthetic applications.
Acetylacetone: Another compound with similar reactivity and applications in organic synthesis.
Uniqueness
4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with chlorobenzyl and naphthylidene groups makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24ClN3 |
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Molecular Weight |
377.9 g/mol |
IUPAC Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-naphthalen-2-ylethanimine |
InChI |
InChI=1S/C23H24ClN3/c1-18(20-11-10-19-6-2-3-7-21(19)16-20)25-27-14-12-26(13-15-27)17-22-8-4-5-9-23(22)24/h2-11,16H,12-15,17H2,1H3/b25-18+ |
InChI Key |
VCUKDRZZVYKYKN-XIEYBQDHSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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